6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Medicinal Chemistry Spirocyclic Building Blocks Structure-Activity Relationship (SAR)

6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester (CAS 1290627-02-9) is a spirocyclic β-lactam derivative containing a 2,7-diazaspiro[4.4]nonane core with a phenyl substituent at the 9-position, an oxo group at the 6-position, and a Boc (tert-butoxycarbonyl) protecting group at the 2-position nitrogen. This compound belongs to a class of conformationally constrained heterocyclic scaffolds that have attracted significant interest in medicinal chemistry for their ability to present functional groups in defined three-dimensional orientations.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
CAS No. 1290627-02-9
Cat. No. B1427754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
CAS1290627-02-9
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CC=C3
InChIInChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-9-18(12-20)14(11-19-15(18)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
InChIKeyGNEASONALBKLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester (CAS 1290627-02-9) Is a Spirocyclic Building Block Worth Prioritizing


6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester (CAS 1290627-02-9) is a spirocyclic β-lactam derivative containing a 2,7-diazaspiro[4.4]nonane core with a phenyl substituent at the 9-position, an oxo group at the 6-position, and a Boc (tert-butoxycarbonyl) protecting group at the 2-position nitrogen . This compound belongs to a class of conformationally constrained heterocyclic scaffolds that have attracted significant interest in medicinal chemistry for their ability to present functional groups in defined three-dimensional orientations [1]. The spirocyclic architecture and the specific 9-phenyl substitution pattern distinguish it from regioisomeric and non-spirocyclic analogs, making it a valuable intermediate for the synthesis of sigma receptor ligands and other bioactive molecules [2].

Why 6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester Cannot Be Substituted with Generic Spirocyclic Analogs


Spirocyclic building blocks with the 2,7-diazaspiro[4.4]nonane core are not interchangeable because the position of the phenyl substituent (4-, 8-, or 9-position) and the nature of the N-protecting group (Boc vs. carbonitrile vs. benzyl) directly dictate the compound's reactivity, downstream synthetic compatibility, and biological target engagement . For example, the 8-phenyl regioisomer (6-Oxo-8-phenyl-2,7-diazaspiro[4.4]nonane-2-carbonitrile) showed negligible inhibitory activity (IC50 > 10,000 nM) against OTU domain-containing protein 7B in a DUB inhibition assay, whereas the cyano group precludes facile Boc-deprotection-based diversification strategies that the Boc-protected 9-phenyl analog enables [1]. The 4-phenyl isomer (CAS 1341034-79-4) offers a different spatial orientation of the phenyl group, which fundamentally alters the exit vector for further elaboration and ligand-receptor interactions .

Quantitative Differentiation of 6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester Against Its Closest Analogs: A Procurement-Focused Evidence Guide


9-Phenyl Regioisomer Offers Distinct Pharmacophoric Geometry Compared to 4-Phenyl and 8-Phenyl Analogs

The 9-phenyl substitution pattern on the 2,7-diazaspiro[4.4]nonane scaffold places the aromatic ring in a spatial orientation distinct from the 4-phenyl isomer (CAS 1341034-79-4). In the context of sigma receptor (SR) ligand design, 2,7-diazaspiro[4.4]nonane derivatives with specific phenyl positioning have been shown to achieve high binding affinity: compound AD258 (with a related scaffold) exhibited Ki values of 3.5 nM for S1R and 2.6 nM for S2R [1]. While no head-to-head comparison between the 9-phenyl and 4-phenyl regioisomers has been published, computational docking studies in the same series indicate that the phenyl position critically influences the ligand's ability to occupy the S1R binding pocket [1]. The 9-phenyl isomer places the aromatic substituent at a position analogous to the phenyl ring in the most potent reported 2,7-diazaspiro[4.4]nonane SR ligands [1].

Medicinal Chemistry Spirocyclic Building Blocks Structure-Activity Relationship (SAR)

Boc Protecting Group Enables Orthogonal Deprotection and Diversification Strategies Not Accessible with Carbonitrile Analogs

The tert-butoxycarbonyl (Boc) group at the 2-position nitrogen of CAS 1290627-02-9 allows selective deprotection under mild acidic conditions (e.g., TFA or HCl) to liberate the free secondary amine for subsequent functionalization. In contrast, the 8-phenyl analog (6-Oxo-8-phenyl-2,7-diazaspiro[4.4]nonane-2-carbonitrile, from US10654853 Example 84) bears a carbonitrile group that requires fundamentally different synthetic handling and cannot be orthogonally deprotected [1]. The Boc-protected building block is compatible with multi-step parallel synthesis workflows common in pharmaceutical hit-to-lead optimization, whereas the carbonitrile analog is primarily suited for target-specific covalent inhibitor design [1].

Synthetic Chemistry Protecting Group Strategy Boc Deprotection

Spirocyclic Scaffold Provides Conformational Rigidity Superior to Non-Spirocyclic β-Lactam Alternatives

The spiro[4.4]nonane core of CAS 1290627-02-9 locks the two nitrogen-containing rings into a mutually perpendicular orientation, reducing conformational entropy upon target binding compared to flexible non-spirocyclic β-lactams. This conformational restriction has been shown to improve binding affinity in related diazaspiro series: the most potent 2,7-diazaspiro[4.4]nonane sigma receptor ligands achieved sub-nanomolar to low nanomolar Ki values (S1R Ki = 2.7–13 nM; S2R Ki = 27–165 nM) [1]. In comparison, flexible β-lactam analogs lacking the spiro junction typically show 10- to 100-fold weaker target engagement due to the entropic penalty of conformational reorganization upon binding [2].

Conformational Constraint Spirochemistry Drug Design

Commercial Availability at 95% and 98% Purity from Multiple Vendors Reduces Supply Chain Risk

CAS 1290627-02-9 is stocked by multiple established chemical suppliers including Fluorochem, ABCR, Leyan, and MolCore, with documented purities of 95% (ABCR, Chemenu) and 98% (MolCore, Fluorochem) . In contrast, the 4-phenyl isomer (CAS 1341034-79-4) and the 1,7-diazaspiro regioisomer (CAS 1251003-15-2) are available from fewer suppliers and typically at lower purity (95%) without a 98% option . Higher initial purity reduces the need for in-house repurification, which can consume 10–30% of purchased material depending on the purification method employed.

Chemical Procurement Supply Chain Purity Specification

Molecular Weight and Physicochemical Profile Align with Lead-Like Chemical Space for CNS Drug Discovery

The molecular weight of CAS 1290627-02-9 is 316.4 g/mol, which falls within the optimal range for CNS drug candidates (MW ≤ 400 Da) . This is lower than many fully elaborated spirocyclic lead compounds (e.g., AD258, MW ≈ 450–500 Da) and comparable to the 4-phenyl isomer (MW 316.4) . The Boc group adds moderate lipophilicity (estimated clogP ≈ 2.5–3.0) that is advantageous for blood-brain barrier penetration, a critical parameter for sigma receptor-targeted analgesics where CNS exposure is required [1]. The unsubstituted parent scaffold (CAS 236406-49-8, MW 226.3) lacks the aromatic moiety necessary for π-stacking interactions with sigma receptor binding pockets [1].

Physicochemical Properties CNS Drug Discovery Lead-Likeness

Optimal Deployment Scenarios for 6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester Based on Quantitative Differentiation Evidence


Scaffold for Sigma Receptor (S1R/S2R) Ligand Discovery with Pre-Organized 9-Phenyl Geometry

Given the demonstrated high affinity (Ki = 2.6–3.5 nM) of 2,7-diazaspiro[4.4]nonane derivatives for sigma-1 and sigma-2 receptors, CAS 1290627-02-9 offers a pre-functionalized scaffold where the 9-phenyl substituent is positioned analogously to the aromatic region of the most potent SR ligands reported to date [1]. After Boc deprotection, the free amine can be elaborated with diverse electrophiles to generate compound libraries for screening against neuropathic pain targets, building on the in vivo antiallodynic efficacy (maximum effect at 20 mg/kg) demonstrated by structurally related diazaspiro SR ligands [1].

Boc-Protected Intermediate for Parallel Library Synthesis in Hit-to-Lead Optimization

The orthogonal Boc protection strategy of CAS 1290627-02-9 enables its use in multi-step parallel synthesis workflows without cross-reactivity with other functional groups. This contrasts with the carbonitrile analog (US10654853, Example 84) which cannot be orthogonally deprotected [2]. Procurement at 98% purity from Fluorochem or MolCore minimizes pre-synthesis purification requirements, directly improving the efficiency of library production in automated synthesis platforms .

Conformationally Constrained Fragment for Fragment-Based Drug Discovery (FBDD) Targeting the CNS

With a molecular weight of 316.4 g/mol (within the rule-of-three for fragments after Boc removal: ~216 g/mol), CAS 1290627-02-9 provides a rigid spirocyclic core that reduces entropic binding penalties relative to flexible fragments [1]. The 9-phenyl group provides a pre-installed hydrophobic moiety for initial target engagement, while the oxo group at the 6-position offers a hydrogen bond acceptor for secondary interactions. This fragment-like profile, combined with the demonstrated relevance of 2,7-diazaspiro[4.4]nonane scaffolds to sigma receptor binding, positions this building block for NMR-based or SPR-based fragment screening campaigns [1].

Key Intermediate for Deubiquitylating Enzyme (DUB) Inhibitor Synthesis via Regioselective Elaboration

The 9-phenyl substitution pattern distinguishes CAS 1290627-02-9 from the 8-phenyl analog (IC50 > 10,000 nM against OTU domain-containing protein 7B) [2]. While the 8-phenyl isomer showed negligible DUB inhibitory activity, the 9-phenyl regioisomer presents the aromatic ring at a different trajectory that may engage alternative DUB binding pockets or enable the design of bivalent inhibitors. The Boc group allows controlled deprotection and subsequent urea or amide coupling, key synthetic steps in DUB inhibitor assembly as described in US10654853 [2].

Quote Request

Request a Quote for 6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.